ethyl 3-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate
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Overview
Description
This compound is a derivative of cinnoline, a nitrogen-containing heterocycle. It has an acetyl amino group attached to the benzoate moiety and a 3-oxo group attached to the tetrahydrocinnoline moiety .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a cinnoline core, which is a bicyclic structure containing a nitrogen atom. The 3-oxo group indicates a carbonyl group (=O) at the 3-position of the cinnoline ring. The acetyl amino group attached to the benzoate moiety could potentially participate in various chemical reactions .Scientific Research Applications
Anticancer Activity
Indole derivatives, including the compound , have been investigated for their potential as anticancer agents. Researchers explore their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression. The structural features of this compound may contribute to its cytotoxic effects, making it a promising candidate for further study in cancer therapy .
Antimicrobial Properties
Indole-based compounds often display antimicrobial activity. Researchers have examined their effectiveness against bacteria, fungi, and other pathogens. The specific mechanism of action varies, but it typically involves disrupting essential cellular processes. Investigating the antimicrobial potential of “ethyl 3-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamido]benzoate” could yield valuable insights for drug development .
Anti-inflammatory Effects
Indole derivatives are known for their anti-inflammatory properties. By modulating immune responses and inhibiting inflammatory mediators, these compounds may help manage chronic inflammatory conditions. Researchers might explore the potential of our compound in alleviating inflammation-related disorders .
Neuroprotective Applications
Indoles have shown promise in neuroprotection. Their ability to scavenge free radicals, reduce oxidative stress, and enhance neuronal survival makes them relevant in neurodegenerative diseases. Investigating the neuroprotective effects of our compound could lead to novel therapeutic strategies .
GABA Receptor Modulation
Some indole derivatives interact with gamma-aminobutyric acid (GABA) receptors. These receptors play a crucial role in neurotransmission and are targeted by drugs used to treat anxiety, epilepsy, and other neurological conditions. Exploring the compound’s GABA receptor affinity could provide valuable insights into its pharmacological profile .
Synthetic Methodology Development
Given the importance of indole derivatives, researchers continually seek efficient synthetic routes. Investigating novel methods for constructing this compound or related analogs could contribute to the chemical community’s knowledge base. Researchers may explore modifications to the indole moiety, leading to improved synthesis strategies .
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-[[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-2-26-19(25)14-7-5-8-15(10-14)20-17(23)12-22-18(24)11-13-6-3-4-9-16(13)21-22/h5,7-8,10-11H,2-4,6,9,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFLCDWKGGXLCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=C3CCCCC3=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate |
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